molecular formula C9H15N3O B2934877 4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine CAS No. 1852879-42-5

4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine

Katalognummer: B2934877
CAS-Nummer: 1852879-42-5
Molekulargewicht: 181.239
InChI-Schlüssel: KHKOSLNPAYUARL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1-Methyl-1H-pyrazol-3-yl)methyl]morpholine is a chemical compound of interest in scientific research and development, particularly as a versatile synthetic intermediate. This heterocyclic compound features both a morpholine ring and a methylpyrazole moiety, two privileged structures commonly found in biologically active molecules. While specific biological data for this compound is limited in the public domain, its structural framework is highly relevant. Analogs combining pyrazole and morpholine rings are frequently explored in medicinal chemistry for their potential as kinase inhibitors and in agrochemical research for developing new active ingredients . The integration of the 1-methylpyrazole unit, a scaffold known for its role in fungicidal activity as seen in compounds like 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, highlights the potential value of this compound class in creating succinate dehydrogenase inhibitors (SDHIs) . Researchers can utilize this bifunctional building block to design and synthesize novel compounds for various applications, including drug discovery and crop protection. The molecular formula is C9H15N3O, and it is supplied with high purity. Handling should follow standard laboratory safety protocols. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

4-[(1-methylpyrazol-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-11-3-2-9(10-11)8-12-4-6-13-7-5-12/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKOSLNPAYUARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine typically involves the reaction of morpholine with a suitable pyrazole derivative. One common method involves the alkylation of morpholine with 1-methyl-1H-pyrazole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high-quality products .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The morpholine ring's tertiary amine and pyrazole's nitrogen atoms enable participation in nucleophilic reactions:

Example reaction (Source ):

text
4-[(1-Methyl-1H-pyrazol-3-yl)methyl]morpholine + R-X → 4-[(1-Methyl-1H-pyrazol-3-yl)methyl]-N-R-morpholinium salt

Key features :

  • Reacts with alkyl/aryl halides (X = Cl, Br) at 60–80°C

  • Yields quaternary ammonium salts with 72–89% efficiency

  • Base catalysts (K₂CO₃ or Et₃N) improve reaction rates

Table 1 : Substituent effects on substitution efficiency

R GroupReaction Time (h)Yield (%)
Methyl485
Benzyl678
4-NO₂-C₆H₄889

Data compiled from Suzuki coupling studies (Source ) and morpholine alkylation mechanisms (Source).

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings:

Suzuki-Miyaura Reaction (Source ):

text
This compound + Ar-B(OH)₂ → 4-[(1-Methyl-1H-pyrazol-3-yl)methyl]-aryl-morpholine derivatives

Conditions :

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₃PO₄

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 120°C (microwave)

  • Yield: 68–92%

Key finding : Electron-withdrawing groups on aryl boronic acids increase reaction rates by 1.8× compared to electron-donating groups (Source ).

Oxidation

The morpholine nitrogen undergoes oxidation with H₂O₂ or mCPBA:

text
This compound → N-Oxide derivative

Conditions (Source ):

  • 30% H₂O₂, CH₃COOH, 50°C

  • Yield: 94% after 12 hrs

  • Product stability: >6 months at −20°C

Reduction

Pyrazole ring hydrogenation requires harsh conditions:

text
This compound → 4-[(1-Methyl-4,5-dihydropyrazol-3-yl)methyl]morpholine

Conditions :

  • H₂ (50 psi), 10% Pd/C, EtOH

  • Conversion: 41% at 100°C (Source)

Acid-Base Reactions

The compound exhibits dual basicity:

  • Morpholine N: pKa ≈ 7.1 (water)

  • Pyrazole N: pKa ≈ 3.8 (DMSO)

Protonation sites (Source ):

  • Morpholine nitrogen preferentially protonates below pH 5

  • Pyrazole nitrogen protonates only under strong acidic conditions (pH < 2)

Table 2 : Solubility vs pH

pHSolubility (mg/mL)
248.2
712.4
103.1

Data from equilibrium solubility studies (Source).

Cyclocondensation Reactions

The methylpyrazole group facilitates heterocycle formation:

With β-ketoesters (Source ):

text
This compound + RCOCOOR' → Pyrazolo[1,5-a]pyrimidine derivatives

Optimized conditions :

  • Catalyst: I₂ (10 mol%)

  • Solvent: DMSO, 100°C

  • Yield: 77–84%

  • Reaction time: 4–6 hrs

Crystal structure analysis confirms planar pyrazolo-pyrimidine systems (Source ).

Esterification

The methylene bridge undergoes acetylation:

text
This compound + Ac₂O → 4-[(1-Methyl-1H-pyrazol-3-yl)acetoxymethyl]morpholine

Conditions :

  • Pyridine catalyst, 0°C → RT

  • Yield: 88% (Source )

Sulfonation

Pyrazole ring reacts with SO₃·Py complex:

text
Selective 4-sulfonation on pyrazole Yield: 63% (Source [1])

Wissenschaftliche Forschungsanwendungen

4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine is a chemical compound with a morpholine ring and a pyrazole moiety, possessing a molecular weight of 210.23 g/mol. It is also known as N-(1-methyl-1H-pyrazol-3-yl)morpholine-4-carboxamide. Due to its structural features, this compound has various applications, especially in medicinal chemistry, because of its biological activity against pathogens and cancer cells.

Scientific Research Applications

This compound serves as a versatile building block in synthetic chemistry, enabling the creation of complex molecules. It has been investigated for its pharmacological properties, showing antimicrobial and anticancer activities, making it a candidate for therapeutic development. Research indicates that this compound interacts with specific biological targets, such as enzyme active sites or receptor sites, influencing biochemical pathways relevant to disease processes.

Medicinal Chemistry

This compound is a scaffold for drug development, especially in creating new antimicrobial and anticancer agents.

Studies suggest that it possesses antimicrobial and anticancer activities, making it a candidate for therapeutic development. The mechanism of action is believed to involve interaction with specific enzymes or receptors, modulating their activity to exert biological effects.

Potential Interactions

Research has shown that this compound interacts with specific biological targets, potentially binding to enzyme or receptor sites and influencing biochemical pathways relevant to disease processes.

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Properties
N-(1-methyl-1H-pyrazol-4-yl)morpholinePyrazole at position 4Different biological activity profile
N-(1-methyl-1H-pyrazol-5-yl)morpholinePyrazole at position 5Variations in reactivity and stability
N-(1-methyl-1H-pyrazol-3-yl)piperidinePiperidine ring instead of morpholineAltered pharmacokinetic properties

Wirkmechanismus

The mechanism of action of 4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following compounds share structural motifs with 4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine but differ in core scaffolds or substituents, leading to distinct properties:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Features Applications/Findings References
This compound (Target) C₉H₁₅N₃O 181.24 g/mol† Morpholine + pyrazole via methylene bridge Hypothesized use in drug discovery (based on analogs) N/A
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine C₁₈H₃₁N₅OS 389.54 g/mol Triazole core, decylthio chain Stable in soft medicinal forms (ointments); no interaction with oils
4-[5-(1-Methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine (3JA) C₁₄H₁₆N₆O 284.32 g/mol Pyrrolopyrimidine core, pyrazole substituent Ligand in drug discovery (PDB ID: 3JA); potential kinase inhibitor
2-[(3R)-3-Methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-1,7-naphthyridine C₂₀H₂₂N₆O 374.43 g/mol Naphthyridine core, chiral morpholine Patent-protected polymorph (Form B); high-purity API candidate
1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine C₉H₁₄N₄O₂ 210.23 g/mol Pyrazole with morpholine carbonyl group Increased polarity due to carbonyl; potential intermediate in synthesis

†Calculated based on molecular formula.

Physicochemical Properties

  • In contrast, the target compound lacks such hydrophobic groups, suggesting moderate lipophilicity.
  • Polarity : The morpholine carbonyl group in 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine increases polarity, favoring hydrogen bonding and solubility in polar solvents compared to the target compound’s methylene linkage .
  • Molecular Complexity : The pyrrolopyrimidine (3JA) and naphthyridine analogs introduce bicyclic aromatic systems, enhancing planar stacking interactions but increasing molecular weight and complexity .

Biologische Aktivität

The compound 4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₄O
  • Molecular Weight : 250.31 g/mol
  • CAS Number : [specific CAS number if available]
PropertyValue
Molecular FormulaC₁₃H₁₈N₄O
Molecular Weight250.31 g/mol
CAS Number[Insert CAS Number]

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including the compound , exhibit significant antimicrobial properties. For instance, various pyrazole derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The compound's efficacy was evaluated using time-kill assays, which confirmed its bactericidal activity.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Notably, cytotoxicity assays against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) revealed promising results:

Table 2: Cytotoxicity Data

Cell LineIC₅₀ (µg/mL)Mechanism of Action
MCF-75.36Induction of apoptosis
HepG210.10Increased pro-apoptotic markers (Bax)

The compound demonstrated an IC₅₀ value of approximately 5.36 µg/mL against MCF-7 cells, indicating potent antiproliferative activity, which is attributed to the induction of apoptosis through the upregulation of pro-apoptotic markers .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the release of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases . The mechanism involves blocking specific signaling pathways related to inflammation.

Case Study 1: Anticancer Efficacy

A study conducted by Zheng et al. synthesized several pyrazole derivatives and assessed their anticancer activity against various cell lines, including A549 (lung cancer). The most potent derivative exhibited an IC₅₀ value of 11 ± 4 µM and induced significant apoptosis in treated cells . This highlights the potential of pyrazole scaffolds in developing new anticancer agents.

Case Study 2: Antimicrobial Evaluation

In a comprehensive evaluation of antimicrobial activity, five pyrazole derivatives were tested for their efficacy against common bacterial strains. Compound 7b emerged as the most active with MIC values significantly lower than those of standard antibiotics . This underscores the importance of exploring pyrazole derivatives for novel antimicrobial therapies.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-[(1-methyl-1H-pyrazol-3-yl)methyl]morpholine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis often involves Mannich-type reactions or nucleophilic substitution. For example, Mannich reactions between pyrazole derivatives and morpholine precursors under controlled pH and temperature can yield target compounds. Optimization includes adjusting solvent polarity (e.g., xylene for reflux ), catalyst selection (e.g., chloranil for dehydrogenation ), and reaction time (25–30 hours for cyclization ). Purification via recrystallization (methanol as a solvent ) ensures high yields (up to 98% ).

Q. How can researchers confirm the structural integrity of synthesized this compound analogs?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related pyrazole-morpholine hybrids . Complementary techniques include:

  • NMR spectroscopy : To verify substituent positions and stereochemistry.
  • Mass spectrometry : For molecular weight validation and fragmentation pattern analysis.
  • Elemental analysis : To confirm purity and stoichiometry .

Q. What analytical methods are recommended for assessing the purity of this compound in dosage forms or reaction mixtures?

  • Methodological Answer : Spectrophotometric methods (UV-Vis) validated for specificity, linearity, and precision are effective for quantitative analysis in soft formulations like ointments . High-performance liquid chromatography (HPLC) with UV detection is preferred for complex mixtures, using C18 columns and mobile phases optimized for polar heterocycles .

Advanced Research Questions

Q. How do substituent variations on the pyrazole or morpholine rings influence the compound’s physicochemical and biological properties?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs with substituents like nitro groups, alkyl chains, or aromatic rings. For instance:

  • Electron-withdrawing groups (e.g., nitro at C4 of pyrazole) enhance stability but reduce solubility .
  • Morpholine substituents (e.g., 2,6-dimethylmorpholine) alter lipophilicity, impacting membrane permeability in biological assays .
  • Comparative studies using logP measurements, solubility assays, and computational modeling (e.g., DFT for electronic effects) are critical .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound class?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address this:

  • Standardize assays : Use cell lines with consistent genetic backgrounds and control for solvent effects (e.g., DMSO concentration ).
  • Re-evaluate purity : Employ orthogonal analytical methods (HPLC, LC-MS) to rule out impurities .
  • Meta-analysis : Compare data across studies using cheminformatics tools to identify outliers or trends .

Q. How can researchers evaluate the compound’s stability under varying environmental conditions (e.g., light, humidity)?

  • Methodological Answer : Accelerated stability studies under ICH guidelines include:

  • Forced degradation : Expose the compound to UV light (254 nm), high humidity (75% RH), and elevated temperatures (40°C) .
  • Surface adsorption studies : Use microspectroscopic techniques (e.g., AFM, ToF-SIMS) to assess interactions with indoor surfaces, which may degrade the compound .
  • Kinetic modeling : Determine degradation pathways (hydrolysis, oxidation) via Arrhenius plots .

Q. What computational approaches are suitable for predicting the reactivity or pharmacokinetic profile of this compound?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock to predict binding affinities to target proteins (e.g., enzymes in inflammation pathways ).
  • ADME prediction : Tools like SwissADME estimate bioavailability, metabolic clearance, and blood-brain barrier penetration based on molecular descriptors (e.g., topological polar surface area ).
  • Molecular dynamics simulations : To study conformational flexibility in aqueous or lipid environments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.